4,5-Difluoro-2-methoxyaniline
Overview
Description
4,5-Difluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.14 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxyaniline typically involves the nitration of 4-fluoro-2-methoxyaniline followed by reduction. One common method includes the nitration of 4-fluoro-2-methoxyaniline using a mixture of potassium nitrate (KNO3) and sulfuric acid (H2SO4), followed by reduction with sodium dithionite . Another method involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow acetylation and nitration processes to optimize yield and scalability . These methods are designed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium dithionite and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents, such as chlorine (Cl2) or bromine (Br2), and nucleophiles like sodium methoxide (NaOCH3) are frequently employed.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Difluoro-2-methoxyaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoro-2-methoxyaniline
- 3,4-Difluoroaniline
- 2,5-Difluoroaniline
Comparison: 4,5-Difluoro-2-methoxyaniline is unique due to the presence of both fluorine atoms and a methoxy group on the aniline ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
4,5-difluoro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCKFBTYRYSVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602596 | |
Record name | 4,5-Difluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-71-3 | |
Record name | 4,5-Difluoro-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1017779-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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